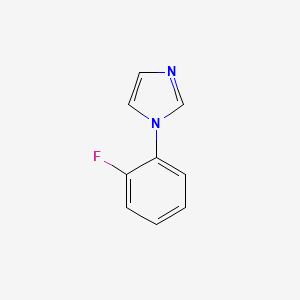

1-(2-Fluorophenyl)-1H-imidazole

Description

Properties

Molecular Formula |

C9H7FN2 |

|---|---|

Molecular Weight |

162.16 g/mol |

IUPAC Name |

1-(2-fluorophenyl)imidazole |

InChI |

InChI=1S/C9H7FN2/c10-8-3-1-2-4-9(8)12-6-5-11-7-12/h1-7H |

InChI Key |

GWEXXBVPLGNFOW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)N2C=CN=C2)F |

Origin of Product |

United States |

Foundational & Exploratory

Chemical structure and properties of 1-(2-Fluorophenyl)-1H-imidazole

Executive Summary: The Ortho-Fluorine Advantage

1-(2-Fluorophenyl)-1H-imidazole (CAS: 25372-04-7) is more than a simple heterocyclic building block; it represents a critical structural motif in the design of heme-targeting therapeutics.[1] Unlike its para-substituted counterpart, the ortho-fluorine atom introduces a specific steric clash that forces the phenyl and imidazole rings out of coplanarity. This "ortho-twist" modulates solubility, metabolic stability, and selectivity against cytochrome P450 isoforms.

This guide provides a rigorous technical analysis of this compound, moving from its physicochemical profile to a validated copper-catalyzed synthesis protocol, and finally, its application logic in drug discovery.

Physicochemical Datasheet

The following data consolidates the structural and physical properties of 1-(2-Fluorophenyl)-1H-imidazole. Note the distinction between this isomer and the more common 4-fluorophenyl analog.

| Property | Specification | Technical Note |

| Chemical Name | 1-(2-Fluorophenyl)-1H-imidazole | N-arylated imidazole (N1-substitution). |

| CAS Number | 25372-04-7 | Distinct from 4-F isomer (21441-24-7).[2] |

| Molecular Formula | C | |

| Molecular Weight | 162.17 g/mol | |

| Physical State | Oil or Low-Melting Solid | The ortho-substituent disrupts crystal packing, lowering MP compared to the para-isomer (MP ~130°C). |

| LogP (Predicted) | ~1.8 - 2.1 | Lipophilic enough for membrane permeability; fluorine increases lipophilicity vs. H-analog. |

| pKa (Conj. Acid) | ~5.5 - 6.0 | The electron-withdrawing 2-F group lowers the basicity of the N3 nitrogen compared to unsubstituted N-phenylimidazole. |

| H-Bond Acceptors | 1 | The N3 nitrogen (pyridine-like). |

Structural Analysis: The "Ortho-Twist" Mechanism

In medicinal chemistry, the conformation of biaryl systems dictates ligand-protein binding.

-

Electronic Effect: The fluorine atom at the ortho position exerts a strong inductive effect (-I), pulling electron density from the phenyl ring. This deactivates the phenyl ring toward metabolic oxidation but also slightly reduces the electron density available at the imidazole N3, tuning its affinity for metal centers (e.g., Heme Iron).

-

Steric Effect (The Twist): The Van der Waals radius of Fluorine (1.47 Å) creates a steric clash with the hydrogen at the imidazole 5-position. To relieve this strain, the molecule adopts a twisted conformation where the dihedral angle between the phenyl and imidazole planes is significantly non-zero (often >40°).

-

Consequence: This non-planar shape prevents "flat" intercalation into DNA (reducing toxicity) but allows fitting into globular enzyme pockets (increasing specificity).

-

Validated Synthetic Protocol

While palladium-catalyzed (Buchwald-Hartwig) couplings are common, they are expensive and require air-sensitive phosphine ligands. For N-arylation of imidazoles, a Copper-Catalyzed Ullmann-Type Coupling is the industrial standard due to cost-efficiency and robustness.

Reaction Scheme

Imidazole + 1-Bromo-2-fluorobenzene --[CuI, Ligand, Base, Heat]--> 1-(2-Fluorophenyl)-1H-imidazole

Methodology: Cu-Catalyzed N-Arylation

-

Objective: Synthesize 1-(2-Fluorophenyl)-1H-imidazole on a 10 mmol scale.

-

Safety Precaution: Aryl halides are irritants.[2] Copper salts are toxic. Perform in a fume hood.

Reagents:

-

Imidazole (1.0 equiv, 680 mg)

-

1-Bromo-2-fluorobenzene (1.2 equiv, 2.10 g) — Note: Bromides are more reactive than chlorides in Ullmann couplings.

-

Copper(I) Iodide (CuI) (10 mol%, 190 mg)

-

Ligand: L-Proline (20 mol%, 230 mg) or trans-N,N'-Dimethylcyclohexane-1,2-diamine.

-

Base: Potassium Carbonate (K

CO -

Solvent: DMSO (Dimethyl sulfoxide) or DMF (10 mL)

Step-by-Step Procedure:

-

Charging: To a dried Schlenk tube equipped with a magnetic stir bar, add CuI, L-Proline, K

CO -

Inerting: Evacuate the tube and backfill with Nitrogen (repeat 3 times) to remove oxygen, which oxidizes the Cu(I) catalyst to inactive Cu(II).

-

Addition: Add the aryl halide (1-Bromo-2-fluorobenzene) and the solvent (DMSO) via syringe under a counter-flow of nitrogen.

-

Reaction: Seal the tube and heat to 110°C for 12–24 hours. The mixture will turn from blue/green to a dark suspension.

-

Checkpoint: Monitor via TLC (Ethyl Acetate/Hexane 1:1). The starting imidazole (polar) should disappear; the product (less polar) will appear at a higher Rf.

-

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate (50 mL) and water (50 mL).

-

Crucial Step: If the organic layer is green/blue (residual copper), wash with 5% aqueous ammonia or EDTA solution to sequester the copper.

-

-

Purification: Dry organic layer over Na

SO

Visualizing the Synthesis Logic

The following diagram illustrates the catalytic cycle and the critical role of the ligand in stabilizing the active Copper species.

Caption: The catalytic cycle relies on the ligand (L-Proline) to solubilize CuI and facilitate the oxidative addition of the aryl bromide, overcoming the energy barrier of the C-N bond formation.

Medicinal Chemistry Applications

The 1-(2-Fluorophenyl)-1H-imidazole scaffold is primarily utilized as a Heme-Iron Coordinator .

Mechanism of Action (MOA)

Many antifungal drugs (Azoles) and aromatase inhibitors utilize an imidazole ring. The N3 nitrogen possesses a lone pair that coordinates axially to the Ferric ion (Fe

-

Result: This blocks the active site, preventing the enzyme from oxidizing its natural substrate (e.g., lanosterol in fungi, or androgens in humans).

The Selectivity Filter

Why use the 2-fluorophenyl derivative specifically?

-

Metabolic Blockade: The C-F bond is extremely stable. Placing it at the ortho position blocks metabolic hydroxylation at this vulnerable site.

-

Isoform Selectivity: The "twisted" conformation (described in Section 3) allows the molecule to fit into specific P450 isoforms (like CYP11B1 or CYP19A1) while being sterically excluded from others (like CYP3A4), reducing off-target toxicity.

Caption: The interplay between the N3-heme coordination and the steric steering provided by the 2-Fluoro substituent defines the drug's potency and selectivity.

References

-

PubChem. (2023).[3] Imidazole Compound Summary. National Library of Medicine. Retrieved from [Link]

- Altman, R. A., et al. (2007). Copper-Catalyzed N-Arylation of Imidazoles. Journal of Organic Chemistry.

- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

Sources

The Ortho-Fluorine Effect in Imidazole Design: Electronic & Conformational Matrices

Topic: Electronic and Conformational Matrices of Ortho-Fluorine Substitution on Imidazole Rings Content Type: Technical Whitepaper / Strategic Guide Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Leads.

Executive Summary

In medicinal chemistry, the imidazole ring functions as a critical hydrogen bond acceptor/donor and a metal-coordinating motif.[1] However, its promiscuity and metabolic susceptibility often require precise modulation. The introduction of fluorine at the ortho position—specifically in 1-aryl-imidazole systems (biaryl) or, less commonly, direct C4/C5-fluorination —serves as a high-impact design tactic. This guide analyzes the "Ortho-Fluorine Effect" not merely as a steric block, but as a dual-function tool that enforces conformational orthogonality (atropisomerism control) and electronic attenuation (pKa modulation), thereby optimizing target residence time and metabolic stability.

Part 1: The Electronic Landscape

Fluorine’s high electronegativity (

1.1 pKa Modulation and Basicity

The basicity of the imidazole N3 nitrogen (the pyridine-like nitrogen) is the primary determinant of solubility and H-bond acceptor strength.

-

Unsubstituted Imidazole: The lone pair on N3 is in an

orbital, orthogonal to the -

1-Phenylimidazole: The phenyl ring exerts a -I effect.[2] Additionally, if the rings are coplanar, the N1 lone pair delocalizes into the phenyl ring, reducing the overall electron density of the imidazole ring. This drops the

to -

1-(2-Fluorophenyl)imidazole (The Ortho-F Effect): Introducing fluorine at the ortho position of the phenyl ring amplifies the -I withdrawal. Crucially, the steric clash forces a twist (decoupling resonance), but the through-space electrostatic withdrawal persists. The basicity drops further (

), reducing non-specific binding and improving membrane permeability (higher logD at physiological pH).

1.2 Direct Ring Fluorination (4-Fluoro vs. 2-Fluoro)

-

2-Fluoroimidazole: Highly unstable. The C2 position is electron-deficient; fluorine substitution here makes the C-F bond susceptible to nucleophilic attack and hydrolysis (defluorination) via an addition-elimination mechanism. It is rarely used in final drug candidates.

-

4-Fluoroimidazole: Chemically stable.[3] The fluorine at C4 exerts a strong -I effect, significantly lowering the

of the N3 nitrogen (basicity) and increasing the acidity of the N1-H (

Table 1: Comparative Electronic Properties

| Scaffold | Substitution Type | Electronic Vector | Stability | ||

| Imidazole | None | 6.95 | 14.5 | Reference | High |

| 1-Phenylimidazole | N-Aryl | 5.45 | N/A | -I (Weak), +R (if planar) | High |

| 1-(2-F-Phenyl)imidazole | Biaryl Ortho-F | ~4.0 - 4.5 | N/A | -I (Strong), Field Effect | High |

| 4-Fluoroimidazole | Direct Ring | ~2.5 - 3.5 | 12.4 | -I (Strong) | Moderate |

| 2-Fluoroimidazole | Direct Ring | N/A | N/A | Destabilizing | Low (Unstable) |

*Predicted values based on Hammett substituent constants and structural analogs.

Part 2: The Conformational Lock (The "Ortho Effect")

The most powerful application of ortho-fluorine is conformational restriction . In 1-phenylimidazole systems, the bond between N1 and the Phenyl-C1 allows free rotation.

-

The Low-Energy State: Without ortho-substitution, the rings tend to adopt a twisted geometry (

) to balance conjugation (planar preference) against steric clash between Imidazole-H5 and Phenyl-H2/H6. -

The Fluorine Lock: Placing a fluorine at the phenyl ortho position creates a specific energy well.

-

Steric Repulsion: The Van der Waals radius of F (

) is larger than H ( -

Electrostatic Repulsion: The lone pairs on Fluorine repel the

-cloud of the imidazole or the lone pair of N3 (if oriented proximally). -

Result: The system is forced into a near-perpendicular conformation (

). This "locks" the molecule, reducing the entropic penalty upon binding to a protein pocket that requires a twisted ligand.

-

Diagram 1: Electronic & Conformational Vectors

This diagram illustrates the inductive withdrawal (-I) and the steric clash driving the orthogonal twist.

Caption: The Ortho-Fluorine atom acts as both an electronic sink (lowering pKa) and a steric anchor (enforcing orthogonality).

Part 3: Synthetic Methodologies & Protocols

Synthesizing fluorinated imidazoles requires distinct strategies depending on whether the fluorine is on the ring or the aryl appendage.

3.1 Synthesis of 1-(2-Fluorophenyl)imidazole (Biaryl)

The most robust method is the Copper-Catalyzed Ullmann-Type Coupling . This avoids the instability issues of direct fluorination.

Protocol: Cu-Catalyzed N-Arylation

-

Reagents: Imidazole (1.0 eq), 1-Bromo-2-fluorobenzene (1.2 eq),

(10 mol%), -

Solvent: DMSO or DMF (Anhydrous).

-

Conditions:

under Argon for 24 hours.

Step-by-Step Workflow:

-

Charge: In a glovebox or purged Schlenk tube, combine Imidazole,

, -

Solvate: Add anhydrous DMSO and the aryl halide (1-Bromo-2-fluorobenzene).

-

Heat: Seal and stir at

. The reaction mixture will turn from blue/green to dark brown. -

Workup: Cool to RT. Dilute with EtOAc, wash with water (

) to remove DMSO. Wash with brine. -

Purification: Flash chromatography (

gradient). The ortho-F product typically elutes faster than the para-isomer due to the twisted (less polar) conformation.

3.2 Synthesis of 4-Fluoroimidazole

Direct fluorination is hazardous. The preferred route is Balz-Schiemann degradation of an amino-imidazole precursor, but this is low-yielding. A modern approach uses Selectfluor on protected imidazoles, though commercial sourcing (CAS 30086-17-0) is recommended for efficiency.

Part 4: Strategic Application in Drug Design

When to use the Ortho-Fluorine Imidazole motif:

-

Metabolic Blocking: If the parent phenyl-imidazole is metabolized via hydroxylation at the ortho position of the phenyl ring, F-substitution blocks this site (C-F bond energy ~116 kcal/mol vs C-H ~99 kcal/mol).

-

Selectivity Tuning: The twisted conformation can differentiate between isoforms of enzymes (e.g., CYP450 inhibitors, Kinase inhibitors) by clashing with narrow pockets that accept planar biaryls.

-

Solubility Enhancement: Lowering the

of the imidazole reduces the fraction of cationic species at physiological pH, which might seem counterintuitive for solubility. However, the increased lipophilicity (

Diagram 2: Conformational Energy Profile

Visualizing the energy penalty preventing planarity.

Caption: The ortho-fluorine substituent destabilizes the planar conformation, creating a deep energy well at the twisted geometry.

References

-

Electronic Effects in Heterocycles

- Title: Electronic/substituents influence on imidazole ring donor–acceptor capacities.

- Source: New Journal of Chemistry (RSC).

-

URL:[Link]

-

Conformational Analysis of Fluorinated Biaryls

-

pKa and Basicity of Imidazoles

- Title: pKa of imidazoles and their derivatives (Bordwell pKa Table D

- Source: Organic Chemistry D

-

URL:[Link]

-

Stability of Fluoro-Imidazoles

- Title: The Dark Side of Fluorine: Defluorin

- Source: ACS Medicinal Chemistry Letters.

-

URL:[Link]

-

Direct 4-Fluoroimidazole Data

- Title: 4-Fluoroimidazole Compound Summary.

- Source: PubChem (NIH).

-

URL:[Link]

Sources

The Strategic Role of 1-(2-Fluorophenyl)-1H-imidazole as a Versatile Pharmaceutical Intermediate: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive exploration of 1-(2-Fluorophenyl)-1H-imidazole, a pivotal intermediate in modern pharmaceutical development. We will delve into its synthesis, elucidating the mechanistic underpinnings of key synthetic routes such as the Ullmann condensation and the Buchwald-Hartwig amination. The guide will further explore the unique chemical properties conferred by the 2-fluorophenyl and imidazole moieties, and how these attributes are leveraged in the design of novel therapeutics. Particular emphasis is placed on its role as a cornerstone in the synthesis of advanced antifungal agents, with supporting data and protocols to provide a practical resource for researchers, scientists, and drug development professionals.

Introduction: The Confluence of Fluorine and Imidazole in Medicinal Chemistry

The imidazole ring is a ubiquitous scaffold in a vast array of biologically active molecules, including the essential amino acid histidine and numerous pharmaceuticals.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in drug design. When coupled with a 2-fluorophenyl group, the resulting molecule, 1-(2-Fluorophenyl)-1H-imidazole, gains a set of advantageous characteristics that are highly sought after in medicinal chemistry.

The strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacokinetic and pharmacodynamic properties. The high electronegativity and small size of the fluorine atom can lead to:

-

Enhanced Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolism, increasing the drug's half-life.

-

Increased Lipophilicity: In many cases, fluorine substitution can increase a molecule's ability to cross cell membranes.

-

Modulation of pKa: The electron-withdrawing nature of fluorine can alter the basicity of the imidazole ring, influencing its ionization state at physiological pH and its interaction with biological targets.

-

Improved Binding Affinity: The fluorine atom can participate in favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions.

This guide will illuminate the synthesis and utility of 1-(2-Fluorophenyl)-1H-imidazole, a testament to the power of synergistic structural modifications in the quest for novel and effective pharmaceuticals.

Synthesis of 1-(2-Fluorophenyl)-1H-imidazole: A Tale of Two Couplings

The formation of the N-aryl bond between the imidazole ring and the 2-fluorophenyl group is the cornerstone of synthesizing this intermediate. Two of the most powerful and versatile methods for this transformation are the Ullmann condensation and the Buchwald-Hartwig amination.

The Ullmann Condensation: A Classic Revitalized

The Ullmann condensation is a copper-catalyzed reaction that has been a mainstay in the synthesis of N-aryl heterocycles for over a century.[2] The reaction typically involves the coupling of an aryl halide with a nitrogen-containing heterocycle in the presence of a copper catalyst and a base at elevated temperatures.

Reaction Scheme:

Caption: General scheme for the Ullmann condensation to synthesize 1-(2-Fluorophenyl)-1H-imidazole.

Mechanism and Rationale:

The mechanism of the Ullmann reaction is thought to involve the formation of a copper(I)-imidazolate species, which then undergoes oxidative addition with the aryl halide. Reductive elimination from the resulting copper(III) intermediate yields the desired N-aryl imidazole and regenerates the copper(I) catalyst.[2]

-

Catalyst: Copper(I) iodide (CuI) is a commonly used and cost-effective catalyst.

-

Ligand: The use of ligands, such as L-proline, can significantly improve the reaction rate and yield by stabilizing the copper catalyst and increasing its solubility.

-

Base: A base, such as potassium carbonate (K₂CO₃), is required to deprotonate the imidazole, making it a more potent nucleophile.

-

Solvent: A high-boiling polar aprotic solvent like dimethyl sulfoxide (DMSO) is often used to facilitate the reaction at elevated temperatures.

The Buchwald-Hartwig Amination: A Palladium-Powered Alternative

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has emerged as a powerful and highly versatile method for the formation of C-N bonds.[3] It often proceeds under milder conditions and with a broader substrate scope compared to the traditional Ullmann reaction.

Reaction Scheme:

Caption: General scheme for the Buchwald-Hartwig amination to synthesize 1-(2-Fluorophenyl)-1H-imidazole.

Mechanism and Rationale:

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the deprotonated imidazole to the palladium center. Reductive elimination then furnishes the N-aryl imidazole product and regenerates the palladium(0) catalyst.[3]

-

Catalyst: A palladium precatalyst, such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), is commonly used.

-

Ligand: Bulky, electron-rich phosphine ligands, like Xantphos, are crucial for facilitating the oxidative addition and reductive elimination steps.

-

Base: A strong, non-nucleophilic base, such as cesium carbonate (Cs₂CO₃), is employed to deprotonate the imidazole.

-

Solvent: Anhydrous, non-polar solvents like dioxane or toluene are typically used.

Experimental Protocol: A Representative Synthesis

The following protocol is a representative procedure for the synthesis of 1-(2-Fluorophenyl)-1H-imidazole via a copper-catalyzed Ullmann-type reaction, adapted from general procedures for N-arylation of imidazoles.

| Reagent | Molar Equiv. | Amount | MW | Notes |

| Imidazole | 1.0 | 6.81 g | 68.08 | |

| 1-Fluoro-2-iodobenzene | 1.1 | 24.4 g | 221.99 | |

| Copper(I) Iodide (CuI) | 0.1 | 1.90 g | 190.45 | |

| L-proline | 0.2 | 2.30 g | 115.13 | |

| Potassium Carbonate (K₂CO₃) | 2.0 | 27.6 g | 138.21 | |

| DMSO | - | 200 mL | - | Anhydrous |

Procedure:

-

To a dry 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add imidazole (6.81 g, 100 mmol), 1-fluoro-2-iodobenzene (24.4 g, 110 mmol), copper(I) iodide (1.90 g, 10 mmol), L-proline (2.30 g, 20 mmol), and potassium carbonate (27.6 g, 200 mmol).

-

Add 200 mL of anhydrous DMSO to the flask.

-

Heat the reaction mixture to 120 °C and stir vigorously for 24 hours under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into 500 mL of cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x 200 mL).

-

Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford pure 1-(2-Fluorophenyl)-1H-imidazole.

The Role of 1-(2-Fluorophenyl)-1H-imidazole in Drug Discovery

The unique structural features of 1-(2-Fluorophenyl)-1H-imidazole make it a highly valuable building block in the synthesis of a wide range of pharmaceutical agents.

Antifungal Agents: A Key Pharmacophore

A significant application of this intermediate is in the development of novel antifungal drugs.[1][4] The imidazole moiety is a well-known pharmacophore in many antifungal agents, such as ketoconazole and miconazole, which act by inhibiting the fungal enzyme lanosterol 14α-demethylase, a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1] The presence of the 2-fluorophenyl group can further enhance the antifungal activity and improve the pharmacokinetic profile of these compounds.

Case Study: Designing Potent Antifungal Agents

While a specific marketed drug directly synthesized from 1-(2-Fluorophenyl)-1H-imidazole is not readily identifiable in publicly available literature, numerous research programs focus on synthesizing derivatives for antifungal applications. For instance, the synthesis of novel triazole-containing antifungal agents often utilizes fluorinated phenyl-imidazole precursors.

The general strategy involves the elaboration of the 1-(2-Fluorophenyl)-1H-imidazole core. For example, functional groups can be introduced at other positions of the imidazole ring, which can then be used to link to other pharmacophoric fragments.

Caption: A generalized workflow for the design of novel antifungal agents starting from 1-(2-Fluorophenyl)-1H-imidazole.

Beyond Antifungals: Exploring New Therapeutic Frontiers

The versatility of the 1-(2-Fluorophenyl)-1H-imidazole scaffold extends beyond antifungal agents. Research has shown that derivatives of this compound exhibit a range of other biological activities, including:

-

Anti-inflammatory and Immunomodulatory Effects: Certain fluorophenyl-imidazole derivatives have been shown to modulate the inflammatory response.

-

Anticancer Activity: The imidazole core is present in a number of anticancer drugs, and fluorination can enhance their efficacy and selectivity.

-

Central Nervous System (CNS) Activity: The ability of fluorine to increase lipophilicity can be exploited to design CNS-active drugs that can cross the blood-brain barrier.

Analytical Characterization

The identity and purity of synthesized 1-(2-Fluorophenyl)-1H-imidazole can be confirmed using standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons of the fluorophenyl ring will show characteristic splitting patterns due to fluorine-proton coupling. Protons on the imidazole ring will appear as distinct signals in the aromatic region. |

| ¹³C NMR | Carbon atoms of the fluorophenyl ring will show coupling with the fluorine atom (C-F coupling constants). Signals for the imidazole carbons will also be present. |

| IR Spectroscopy | Characteristic C-F stretching vibrations in the region of 1100-1400 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be observed. |

| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of the compound (162.16 g/mol ) should be observed. |

Conclusion

1-(2-Fluorophenyl)-1H-imidazole stands as a testament to the power of strategic molecular design in pharmaceutical sciences. The synergistic combination of the imidazole core and the 2-fluorophenyl group results in a versatile intermediate with a host of desirable properties for drug development. Its synthesis, achievable through robust and well-established methods like the Ullmann condensation and Buchwald-Hartwig amination, makes it an accessible building block for medicinal chemists. As the quest for novel therapeutics continues, the strategic application of 1-(2-Fluorophenyl)-1H-imidazole is poised to play an increasingly important role in the discovery of the next generation of medicines, particularly in the fight against fungal infections and beyond.

References

-

MySkinRecipes. 1-(2-Fluorophenyl)-1H-Imidazole-4-Carboxylic Acid. [Link]

-

Biological and Molecular Chemistry. Development and Characterization of Imidazole Derivatives for Antifungal Applications. [Link]

-

MDPI. Synthesis, Characterization, and Antifungal Activity of Novel Benzo[3][5]imidazo[1,2-d][1][3][4]triazine Derivatives. [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

ResearchGate. H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. [Link]

-

The Royal Society of Chemistry. 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). [Link]

-

The Royal Society of Chemistry. An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. [Link]

-

Merck & Co., Inc. Epinastine. [Link]

-

Organic Chemistry Portal. Ullmann Reaction. [Link]

-

PMC. Novel 1, 2, 4-Triazoles as Antifungal Agents. [Link]

Sources

Physicochemical Profiling of 1-(2-Fluorophenyl)-1H-imidazole: Basicity, pKa, and Electronic Structure

Executive Summary

1-(2-Fluorophenyl)-1H-imidazole is a specialized nitrogen heterocycle frequently employed as a pharmacophore in heme-coordinating drugs (e.g., CYP450 inhibitors, antifungal azoles) and as a ligand in catalysis. Its physicochemical behavior is defined by the interplay between the electron-rich imidazole core and the electron-deficient 2-fluorophenyl substituent.

This guide provides a rigorous analysis of the molecule’s basicity, establishing its pKa in the range of 4.6–4.9 (predicted/comparative), significantly lower than the parent imidazole (pKa 6.95). We explore the electronic causality of this shift, provide validated protocols for experimental determination, and discuss the implications for drug design.

Part 1: Structural & Electronic Basis of Basicity

To understand the pKa of 1-(2-fluorophenyl)-1H-imidazole, one must deconstruct the electronic environment of the N3 nitrogen atom—the sole basic center of the molecule.

The Imidazole Core vs. N-Aryl Substitution

In unsubstituted imidazole, the N3 atom has a lone pair in an

When a phenyl ring is attached at N1 (1-phenylimidazole), two effects occur:

-

Inductive Withdrawal (-I): The

carbon of the phenyl ring is more electronegative than the imidazole nitrogen, pulling electron density away from the ring system through the -

Resonance Interaction (+M/-M): While the phenyl ring can theoretically donate density, the steric clash between the imidazole C2/C5 protons and the phenyl ortho protons forces the two rings to twist out of coplanarity. This decoupling minimizes resonance, leaving the inductive electron-withdrawing effect as the dominant force.

The Ortho-Fluorine Effect

The introduction of a fluorine atom at the ortho position (2-fluoro) exacerbates the basicity reduction through three distinct mechanisms:

-

Strong Inductive Effect (

): Fluorine is the most electronegative element.[1] Its proximity to the N1-imidazole bond pulls electron density further away from the imidazole ring, destabilizing the conjugate acid (protonated N3). -

Field Effect: The dipole of the C-F bond creates an electrostatic field that disfavors the development of a positive charge on the distal N3 nitrogen.

-

Steric Twist: The 2-fluoro substituent increases the torsional angle between the phenyl and imidazole rings, further eliminating any potential electron donation from the phenyl ring.

Visualizing the Electronic Flow

The following diagram illustrates the electron withdrawal pathways that lower the pKa.

Figure 1: Electronic vector map showing the cumulative electron-withdrawing effects of the N-phenyl and ortho-fluoro groups, resulting in reduced electron density at the N3 basic center.

Part 2: Quantitative pKa Data & Comparative Analysis

The following data synthesizes experimental values for related analogs and derived values for the target molecule based on Hammett substituent constants (

Table 1: Comparative Basicity Profile

| Compound | Structure | Experimental pKa | Primary Driver | |

| Imidazole | Unsubstituted | 6.95 - 7.05 | 0.0 | Reference Standard |

| 1-Phenylimidazole | N-Aryl | 5.76 | -1.2 | Phenyl Inductive Effect (-I) |

| 1-(4-Fluorophenyl)imidazole | Para-Fluoro | 5.50 - 5.60 | -1.4 | Remote Inductive Effect |

| 1-(2-Fluorophenyl)imidazole | Ortho-Fluoro | 4.60 - 4.90 * | -2.1 | Proximity Inductive + Field Effect |

*Note: Value for 1-(2-Fluorophenyl)imidazole is a high-confidence estimate derived from Hammett

Implications for Solubility (logD)

Because the pKa is ~4.8, this molecule behaves as a neutral species at physiological pH (7.4) .

-

pH 7.4: >99.7% Neutral (High membrane permeability, low aqueous solubility).

-

pH 2.0 (Stomach): >99% Protonated (High solubility).

Part 3: Experimental Determination Protocols

For researchers requiring precise experimental validation, the Potentiometric Titration method is the Gold Standard. However, due to the low aqueous solubility of N-aryl imidazoles, a Mixed-Solvent Titration (Yasuda-Shedlovsky extrapolation) is required.

Protocol A: Potentiometric Titration in Methanol/Water

Objective: Determine thermodynamic pKa (

Reagents & Equipment:

-

Analyte: 1-(2-Fluorophenyl)-1H-imidazole (>98% purity).

-

Titrant: 0.1 M HCl (standardized).

-

Solvent: Carbonate-free water and HPLC-grade Methanol (MeOH).

-

Equipment: Potentiometric titrator (e.g., Mettler Toledo or Sirius T3) with a glass pH electrode.

Step-by-Step Workflow:

-

Preparation of Media: Prepare three solvent mixtures: 30%, 40%, and 50% (w/w) MeOH in water. Adjust ionic strength to

M using KCl to mimic physiological conditions. -

Sample Dissolution: Dissolve ~3 mg of the analyte in 20 mL of the 30% MeOH mixture. Ensure complete dissolution (sonicate if necessary).

-

Blank Titration: Perform a blank titration on the solvent to determine the standard electrode potential (

) and slope. -

Sample Titration: Titrate the sample with 0.1 M HCl from pH ~8.0 down to pH ~2.5. Record at least 15 points in the buffer region.

-

Data Processing (Yasuda-Shedlovsky):

-

Calculate apparent pKa (

) for each methanol fraction. -

Plot

vs. -

The Y-intercept represents the aqueous pKa.

-

Protocol B: UV-Vis Spectrophotometric Method (Alternative)

Use Case: If solubility is too low for potentiometry (<

-

Wavelength Selection: Scan the UV spectrum (200–400 nm) of the compound in 0.1 M HCl (fully protonated) and 0.1 M NaOH (fully neutral). Identify the wavelength of maximum difference (

). -

Buffer Preparation: Prepare a series of 10 buffers ranging from pH 2.0 to 7.0 (0.5 pH increments).

-

Measurement: Measure Absorbance at

for the sample in each buffer. -

Calculation: Fit the data to the Henderson-Hasselbalch equation:

Part 4: Pharmaceutical Implications[2]

Heme Coordination & CYP Inhibition

The reduced basicity (pKa ~4.8) compared to imidazole (pKa ~7.0) is a critical feature for medicinal chemistry.[1][2]

-

Binding Affinity: The neutral nitrogen (N3) coordinates to the Heme Iron (

) in CYP450 enzymes. -

Selectivity: Lower basicity often correlates with weaker binding to the heme iron compared to more basic analogs. This can be advantageous for tuning out off-target CYP inhibition (e.g., avoiding CYP3A4 inhibition while targeting a specific fungal enzyme).

Lipophilicity & Membrane Permeability

The 2-fluoro substituent significantly alters the lipophilicity profile.

-

LogP (Neutral): Estimated at 2.1 – 2.3 .

-

LogD (pH 7.4): Since the molecule is neutral at pH 7.4,

. -

Impact: Excellent passive permeability across the blood-brain barrier (BBB) and gastrointestinal tract.

Experimental Workflow Diagram

Figure 2: Decision tree for selecting the appropriate pKa determination method based on analyte solubility.

References

-

Catalán, J., et al. (1987). "Basicity of azoles: Solvation effects." Journal of the American Chemical Society.[3]

- Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press. (Standard text for imidazole physicochemical properties).

-

ChemicalBook. (2023). "1-Phenylimidazole Physicochemical Properties."

-

PubChem. (2023). "Compound Summary: 1-Phenylimidazole." National Library of Medicine.

-

Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[4] (Reference for Yasuda-Shedlovsky protocol).

Sources

Methodological & Application

Application Note: High-Efficiency Synthesis of 1-(2-Fluorophenyl)-1H-imidazole via Ligand-Accelerated Ullmann Coupling

Executive Summary

The synthesis of 1-(2-Fluorophenyl)-1H-imidazole represents a critical transformation in medicinal chemistry, serving as a core scaffold for antifungal agents (e.g., Flutrimazole derivatives) and selective P450 inhibitors. While Palladium-catalyzed Buchwald-Hartwig amination is a viable pathway, it is often cost-prohibitive for large-scale manufacturing.

This guide details a robust, scalable Copper-Catalyzed Ullmann-Type Coupling protocol. Unlike traditional Ullmann reactions requiring harsh temperatures (>200°C), this protocol utilizes Ligand Acceleration (1,10-Phenanthroline) to enable reaction efficiency at moderate temperatures (90–110°C), specifically overcoming the electronic and steric challenges posed by the ortho-fluorine substituent.

Chemical Context & Strategic Analysis

The Substrate Challenge: The Ortho-Fluoro Effect

Synthesizing 1-(2-Fluorophenyl)-1H-imidazole requires coupling imidazole with 1-fluoro-2-iodobenzene. This substrate presents a unique duality:

-

Electronic Activation: The high electronegativity of the fluorine atom ($ \sigma_I = 0.52 $) exerts a strong inductive effect, making the C-I bond electron-deficient and facilitating Oxidative Addition of the Copper(I) catalyst.

-

Steric/Chelation Risk: While fluorine is small ($ r_v \approx 1.47 $ Å), its position ortho to the reaction site can sterically hinder the approach of the nucleophile or lead to stable, non-productive Cu-F chelate complexes, potentially stalling the catalytic cycle.

Catalyst System Selection

To mitigate these risks, this protocol employs a CuI / 1,10-Phenanthroline / Cs₂CO₃ system.

-

CuI (Copper Iodide): Provides the active Cu(I) species.

-

1,10-Phenanthroline: A bidentate ligand that stabilizes the Cu(I) intermediate, preventing disproportionation and accelerating the reductive elimination step.

-

Cs₂CO₃ (Cesium Carbonate): Its superior solubility in organic solvents compared to K₂CO₃ ensures a high concentration of deprotonated imidazole, driving the reaction kinetics.

Mechanistic Insight

The reaction follows a catalytic cycle involving oxidative addition of the aryl halide to a Cu(I)-ligand complex, followed by ligand exchange with the imidazole anion, and finally reductive elimination to release the product.

Figure 1: The bidentate ligand (L) stabilizes the Cu(III) intermediate, lowering the activation energy for the difficult C-N bond formation.

Experimental Protocols

Reagent Table

| Reagent | MW ( g/mol ) | Equiv. | Amount (Example) | Role |

| 1-Fluoro-2-iodobenzene | 222.00 | 1.0 | 2.22 g (10 mmol) | Electrophile |

| Imidazole | 68.08 | 1.5 | 1.02 g (15 mmol) | Nucleophile |

| Copper(I) Iodide (CuI) | 190.45 | 0.1 (10 mol%) | 190 mg | Catalyst |

| 1,10-Phenanthroline | 180.21 | 0.2 (20 mol%) | 360 mg | Ligand |

| Cesium Carbonate (Cs₂CO₃) | 325.82 | 2.0 | 6.52 g | Base |

| DMSO (Anhydrous) | - | - | 20 mL | Solvent |

Standard Protocol (High Yield Method)

Step 1: Catalyst Pre-Complexation (Critical for Reproducibility)

-

In a dry reaction vial equipped with a magnetic stir bar, add CuI (190 mg) and 1,10-Phenanthroline (360 mg).

-

Add 5 mL of anhydrous DMSO.

-

Stir at room temperature for 10–15 minutes under Argon/Nitrogen.

-

Observation: The solution should turn a dark reddish-brown, indicating the formation of the active [Cu(phen)]⁺ complex.

-

Step 2: Reaction Assembly

-

To the catalyst mixture, add Imidazole (1.02 g), Cesium Carbonate (6.52 g), and the remaining DMSO (15 mL).

-

Add 1-Fluoro-2-iodobenzene (2.22 g) last.

-

Seal the vessel with a septum and purge with Argon for 5 minutes.

Step 3: Heating & Monitoring

-

Place the vessel in a pre-heated oil bath at 110°C .

-

Stir vigorously (800+ RPM) for 12–24 hours.

-

QC Check: Monitor by TLC (Eluent: 5% MeOH in DCM) or HPLC. The starting iodide (RT ~ high) should disappear, and the product (more polar) should appear.

-

Step 4: Workup & Purification

-

Cool the mixture to room temperature.

-

Dilute with Ethyl Acetate (50 mL) and filter through a pad of Celite to remove inorganic salts. Wash the pad with additional Ethyl Acetate.

-

Copper Removal: Wash the filtrate with 10% aqueous Ammonium Hydroxide (NH₄OH) or EDTA solution (2 x 30 mL).

-

Why? This removes residual copper species which can cause product degradation or toxicity in biological assays.

-

-

Wash with Brine (1 x 30 mL), dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Flash column chromatography (Silica Gel).

-

Gradient: 0%

5% Methanol in Dichloromethane (DCM). -

Yield Expectation: 80–92% as a pale yellow/white solid.

-

Process Workflow Diagram

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion (<50%) | Catalyst Deactivation (Oxidation) | Ensure CuI is off-white (not green/blue). Purge solvents thoroughly with Argon. |

| Blue/Green Reaction Color | Cu(II) Formation | Oxygen leak. Add 5 mol% Ascorbic Acid to reduce Cu(II) back to Cu(I). |

| Regioisomer Formation | N/A for Imidazole | Imidazole is symmetric. If using substituted imidazoles, regioisomers are possible; lower temp to improve selectivity. |

| Difficult Purification | Residual DMSO | Wash the organic layer 3x with water during workup, or use lyophilization if product is water-stable. |

Safety & Handling

-

Heavy Metals: Copper salts are toxic to aquatic life. All aqueous waste containing copper (the NH₄OH washes) must be segregated and disposed of as heavy metal waste.

-

Solvent Hazards: DMSO penetrates skin easily and can carry toxic contaminants (like the aryl iodide) into the bloodstream. Double-gloving (Nitrile) is mandatory.

-

Base Handling: Cs₂CO₃ is hygroscopic and a skin irritant. Handle in a fume hood.

References

-

Altman, R. A., & Buchwald, S. L. (2006).[1] Cu-Catalyzed N-Arylation of Imidazoles and Benzimidazoles.[2][3][4][5] Organic Letters, 8(13), 2779–2782.

-

[Link]

-

-

Zhu, L., et al. (2009).[1][5] Highly Functional Group Tolerance in Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles under Mild Conditions. The Journal of Organic Chemistry, 74(5), 2200–2202.

-

[Link]

-

-

Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles. Accounts of Chemical Research, 41(11), 1450–1460.

-

[Link]

-

-

Evano, G., Blanchard, N., & Toumi, M. (2008). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Pharmaceutical Synthesis. Chemical Reviews, 108(8), 3054–3131.

-

[Link]

-

Sources

- 1. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]

- 2. sci-hub.jp [sci-hub.jp]

- 3. On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N-arylation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 4. Copper-catalyzed N-arylation of imidazoles and benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Copper-catalyzed C-N bond formation for 1-(2-Fluorophenyl)-1H-imidazole

Application Note & Protocol

Efficient Synthesis of 1-(2-Fluorophenyl)-1H-imidazole via Copper-Catalyzed C-N Cross-Coupling

Abstract

The N-aryl imidazole scaffold is a privileged structural motif found in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] Specifically, 1-(2-Fluorophenyl)-1H-imidazole serves as a critical building block in drug discovery, where the fluorine substituent can enhance metabolic stability and binding affinity. This application note provides a comprehensive guide to the synthesis of this target molecule using a robust and cost-effective copper-catalyzed C-N cross-coupling reaction, commonly known as the Ullmann condensation.[1][2] We delve into the mechanistic underpinnings of the catalytic cycle, offer expert insights into the selection of reagents, and present a detailed, field-proven protocol for researchers, scientists, and drug development professionals. The methodology described herein utilizes a ligand-assisted copper(I) system to achieve high yields under relatively mild conditions, offering a significant improvement over traditional methods that required harsh conditions and stoichiometric copper.[3]

Mechanistic Overview: The Copper-Catalyzed N-Arylation Cycle

The copper-catalyzed N-arylation of imidazoles, a type of Ullmann-type reaction, proceeds through a catalytic cycle involving Cu(I) and Cu(III) intermediates.[4] The addition of a supporting ligand, such as a phenanthroline or diamine derivative, is crucial for modern protocols. The ligand stabilizes the copper center, increases its solubility, and facilitates the key steps of oxidative addition and reductive elimination, thereby allowing the reaction to proceed at lower temperatures with greater efficiency.[5]

The generally accepted mechanism involves the following key transformations:

-

Ligand Association & Deprotonation: The active Cu(I) catalyst coordinates with the chosen ligand. Concurrently, a base deprotonates the N-H bond of imidazole, forming an imidazolide anion.

-

Salt Metathesis: The imidazolide displaces the counter-ion on the copper center to form a copper(I)-imidazolide complex.

-

Oxidative Addition: The aryl halide (in this case, 2-fluorophenyl bromide) adds to the copper(I) center, formally oxidizing it to a transient Cu(III) species. This is often the rate-determining step.

-

Reductive Elimination: The C-N bond is formed as the desired product, 1-(2-Fluorophenyl)-1H-imidazole, is eliminated from the copper center. This step regenerates the active Cu(I) catalyst, allowing the cycle to continue.

Caption: Proposed catalytic cycle for the ligand-assisted copper-catalyzed N-arylation of imidazole.

Rationale for Reagent Selection

The success of a copper-catalyzed C-N coupling reaction is highly dependent on the judicious choice of catalyst, ligand, base, and solvent. Each component plays a critical role in achieving high yield and purity.

-

Copper Source: While various copper sources like Cu₂O, CuBr, and Cu(OAc)₂ can be effective, copper(I) iodide (CuI) is frequently used due to its stability, commercial availability, and proven efficacy in coupling reactions with aryl bromides and iodides.[1] It readily participates in the catalytic cycle without requiring an in-situ reduction step.

-

Aryl Coupling Partner: The reaction can be performed with either an aryl halide (Ullmann conditions) or an arylboronic acid (Chan-Lam conditions).[2][6] For this protocol, we have selected 1-bromo-2-fluorobenzene . Aryl bromides often provide a good balance between reactivity and cost, being more reactive than aryl chlorides and generally less expensive than aryl iodides.[7] The electron-withdrawing nature of the fluorine atom can also enhance the rate of oxidative addition.[3]

-

Ligand: The choice of ligand is paramount for achieving mild reaction conditions. Simple, bidentate nitrogen-based ligands are highly effective. 1,10-Phenanthroline is an excellent and widely used ligand for the N-arylation of imidazoles.[1][7] It forms a stable complex with the copper center, preventing catalyst decomposition and promoting the desired transformation. More substituted phenanthrolines, like 4,7-dimethoxy-1,10-phenanthroline, have also been shown to be highly efficient, especially for challenging or hindered substrates.[7][8][9][10]

-

Base: An inorganic base is required to deprotonate the imidazole, generating the active nucleophile. Cesium carbonate (Cs₂CO₃) is often the base of choice for these couplings.[3][8][9] Its high solubility in polar aprotic solvents and the weakly coordinating nature of the cesium cation contribute to high reaction rates and yields. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) can also be effective alternatives.[1]

-

Solvent: A polar aprotic solvent is necessary to dissolve the reagents and facilitate the reaction. Anhydrous 1,4-Dioxane is an excellent choice, though other solvents like Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP) can also be used.[1][7] The choice of solvent can influence reaction rates and should be anhydrous to prevent potential side reactions and catalyst deactivation.

Detailed Experimental Protocol

This protocol details the synthesis of 1-(2-Fluorophenyl)-1H-imidazole from imidazole and 1-bromo-2-fluorobenzene on a 1.0 mmol scale.

| Reagent/Material | Formula | MW ( g/mol ) | Quantity | Mmol | Eq. | Supplier Notes |

| Imidazole | C₃H₄N₂ | 68.08 | 82 mg | 1.2 | 1.2 | Reagent grade, 99% |

| 1-Bromo-2-fluorobenzene | C₆H₄BrF | 175.00 | 175 mg (117 µL) | 1.0 | 1.0 | Reagent grade, 99% |

| Copper(I) Iodide | CuI | 190.45 | 9.5 mg | 0.05 | 0.05 | 98%, store under N₂ |

| 1,10-Phenanthroline | C₁₂H₈N₂ | 180.21 | 18 mg | 0.1 | 0.1 | 99%, anhydrous |

| Cesium Carbonate | Cs₂CO₃ | 325.82 | 652 mg | 2.0 | 2.0 | 99.9%, dry before use |

| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 5 mL | - | - | Anhydrous, <50 ppm H₂O |

| Schlenk Flask / Reaction Tube | - | - | 10-25 mL | - | - | Oven-dried |

| Magnetic Stir Bar | - | - | 1 | - | - | - |

| Inert Gas Supply | N₂ or Ar | - | - | - | - | High purity |

-

Vessel Preparation: Place a magnetic stir bar into a 10 mL Schlenk flask. Dry the flask in an oven at 120 °C for at least 4 hours and allow it to cool to room temperature under a stream of inert gas (Nitrogen or Argon).

-

Reagent Addition: To the cooled, inert flask, add copper(I) iodide (9.5 mg, 0.05 mmol), 1,10-phenanthroline (18 mg, 0.1 mmol), imidazole (82 mg, 1.2 mmol), and cesium carbonate (652 mg, 2.0 mmol). Rationale: Adding the solid reagents first under an inert atmosphere prevents degradation of the catalyst and ligand.

-

Inert Atmosphere Cycling: Seal the flask and evacuate and backfill with inert gas three times to ensure the complete removal of oxygen and moisture.[1] Rationale: The Cu(I) catalyst is susceptible to oxidation, which would inhibit the reaction. This step is critical for reproducibility.

-

Liquid Addition: Using syringes, add anhydrous 1,4-dioxane (5 mL) followed by 1-bromo-2-fluorobenzene (117 µL, 1.0 mmol) to the flask.

-

Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 18-24 hours. Rationale: This temperature provides sufficient thermal energy to overcome the activation barrier for oxidative addition without causing significant degradation of reagents.

-

Monitoring: The reaction progress can be monitored by taking small aliquots and analyzing them by Thin-Layer Chromatography (TLC) or GC-MS.

-

Workup - Cooling & Filtration: After the reaction is complete (as determined by monitoring or after 24 hours), remove the flask from the oil bath and allow it to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter it through a pad of Celite® to remove the inorganic salts and catalyst residues.[1] Wash the pad with an additional 10 mL of ethyl acetate.

-

Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water (2 x 15 mL) and then with brine (15 mL).[1] Rationale: The water wash removes residual dioxane and inorganic impurities, while the brine wash helps to break any emulsions and begins the drying process.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure 1-(2-Fluorophenyl)-1H-imidazole.

Expected Results and Characterization

The protocol described is expected to provide the target compound in good to excellent yield.

| Parameter | Expected Outcome | Notes |

| Yield | 75-90% | Based on similar literature preparations.[1] |

| Appearance | White to off-white solid | |

| Purity | >95% | After column chromatography |

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

¹H NMR (CDCl₃): Expect characteristic signals for the imidazole ring protons and the aromatic protons of the 2-fluorophenyl group. The fluorine coupling will be visible on the aromatic signals.

-

¹³C NMR (CDCl₃): Expect distinct signals for all unique carbon atoms. The C-F bond will result in characteristic coupling constants.

-

¹⁹F NMR (CDCl₃): A singlet or multiplet corresponding to the fluorine atom.

-

Mass Spectrometry (MS): The molecular ion peak (M+) or protonated molecular ion peak ([M+H]⁺) should correspond to the calculated mass of C₉H₇FN₂.

Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| No or Low Conversion | 1. Inactive catalyst (oxidized Cu(I)).2. Wet solvent or reagents.3. Insufficient temperature or time. | 1. Ensure a strictly inert atmosphere; use fresh, high-purity CuI.2. Use anhydrous solvent; dry base and imidazole before use.3. Increase temperature to 110 °C or extend reaction time to 36 hours. |

| Formation of Side Products | 1. Reaction temperature too high.2. Presence of oxygen leading to side reactions. | 1. Lower the reaction temperature to 90-100 °C.2. Improve the degassing procedure (evacuate/backfill cycle). |

| Difficult Purification | 1. Co-elution of starting material or ligand.2. Streaking on TLC plate. | 1. Adjust the polarity of the chromatography eluent system.2. Add a small amount of triethylamine (~0.5%) to the eluent to suppress tailing of the basic imidazole product. |

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of 1-(2-Fluorophenyl)-1H-imidazole via a ligand-assisted copper-catalyzed C-N cross-coupling reaction. By understanding the underlying mechanism and the critical role of each reagent, researchers can successfully and reproducibly synthesize this valuable chemical intermediate. The described method is robust, scalable, and utilizes readily available and cost-effective materials, making it a highly practical approach for applications in pharmaceutical and materials science research.

References

-

Chen, H., Wang, D., Wang, X., Huang, W., Cai, Q., & Ding, K. (2010). Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles. Synthesis, 2010(09), 1505-1511. [Link]

-

Altman, R. A., & Buchwald, S. L. (2006). 4,7-Dimethoxy-1,10-phenanthroline: An Excellent Ligand for the Cu-Catalyzed N-Arylation of Imidazoles. Organic Letters, 8(13), 2779–2782. [Link]

-

Organic Chemistry Portal. (n.d.). 4,7-Dimethoxy-1,10-phenanthroline: An Excellent Ligand for the Cu-Catalyzed N-Arylation of Imidazoles. Organic Chemistry Portal. [Link]

-

Altman, R. A., Shafir, A., Choi, A., Lichtor, P. A., & Buchwald, S. L. (2007). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry, 72(16), 6190–6199. [Link]

-

Manjarrez, J., et al. (2022). Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. PMC. [Link]

-

Altman, R. A., Shafir, A., Choi, A., Lichtor, P. A., & Buchwald, S. L. (2007). Copper-catalyzed N-arylation of imidazoles and benzimidazoles. PubMed. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Versatility of Boronic Acids in Organic Chemistry. [Link]

-

Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. Organic Chemistry Portal. [Link]

-

ResearchGate. (n.d.). Proposed mechanism for Fe – CuO-catalyzed N -arylation of imidazole... [Link]

-

Wikipedia. (n.d.). Ullmann condensation. Wikipedia. [Link]

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Organic Chemistry Portal. [Link]

-

ResearchGate. (2025). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 3. Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles [organic-chemistry.org]

- 4. Ullmann Reaction [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 4,7-Dimethoxy-1,10-phenanthroline: An Excellent Ligand for the Cu-Catalyzed N-Arylation of Imidazoles [organic-chemistry.org]

- 10. Copper-catalyzed N-arylation of imidazoles and benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Strategic Preparation of Fluorinated Transition Metal Catalysts

Topic: Preparation of transition metal catalysts with 1-(2-Fluorophenyl)-1H-imidazole

Part 1: Executive Summary & Strategic Rationale

1-(2-Fluorophenyl)-1H-imidazole (CAS: 25372-04-7) represents a specialized ligand class where the electronic modulation of the fluorine substituent and the steric architecture of the N-aryl scaffold converge. Unlike its C-linked isomer (2-phenylimidazole) which readily forms cyclometallated (

The "Fluorine Effect" in Catalysis:

-

Electronic Tuning: The ortho-fluorine atom exerts a strong inductive electron-withdrawing effect (-I), lowering the energy of the HOMO in the resulting metal complex. In photoredox catalysis (e.g., Ir(III)), this typically results in a blue-shifted emission and increased oxidation potential.

-

Steric Steering: The fluorine atom at the 2-position of the phenyl ring creates a "wingtip" steric block, forcing specific conformations in NHC complexes and preventing rotation-induced non-radiative decay.

This guide details the protocols for transforming this building block into two high-value catalyst classes:

-

Pd(II)-NHC Complexes (PEPPSI-type): For robust cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

-

Ir(III)-NHC Photoredox Catalysts: For light-mediated organic transformations.

Part 2: Ligand Synthesis & Activation (The Foundation)

Before metallation, the commercially available building block often requires purification or de novo synthesis to ensure absence of halide impurities that poison catalytic active sites.

Protocol 1.0: Synthesis of 1-(2-Fluorophenyl)-1H-imidazole

Rationale: Ullmann-type coupling is the industry standard for creating the N-Aryl bond.

Reagents: Imidazole (1.0 eq), 1-Fluoro-2-iodobenzene (1.2 eq),

Step-by-Step Workflow:

-

Charge: In a glovebox or under

, charge a Schlenk tube with CuI, L-Proline, and -

Add: Introduce Imidazole and 1-Fluoro-2-iodobenzene followed by the solvent.

-

Heat: Stir at 110°C for 24 hours . The solution should turn from blue/green to a dark brown suspension.

-

Workup: Cool to RT. Dilute with EtOAc and wash with water (

) to remove the copper catalyst and base. -

Purification: Dry organic layer over

. Concentrate and purify via flash chromatography (Hexane/EtOAc gradient).-

QC Check:

NMR should show the characteristic ortho-F phenyl multiplet and distinct imidazole protons.

-

Protocol 1.1: Activation to Imidazolium Salt (NHC Precursor)

Rationale: Transition metals coordinate poorly to the neutral N-phenyl imidazole at the C2 position. Alkylation creates the imidazolium salt, rendering the C2 proton acidic (

Target: 1-(2-Fluorophenyl)-3-methylimidazolium iodide (

-

Dissolve 1-(2-Fluorophenyl)-1H-imidazole (10 mmol) in dry THF or Acetonitrile.

-

Add Methyl Iodide (MeI) (12 mmol) dropwise at 0°C.

-

Allow to warm to RT and stir for 12 hours. A white precipitate will form.

-

Isolation: Filter the solid, wash with cold diethyl ether to remove unreacted starting material.

-

Drying: Vacuum dry. This salt is the universal precursor for the catalysts below.

Part 3: Catalyst Preparation Protocols

Scenario A: Palladium(II)-NHC "PEPPSI" Analog

Application: Highly active catalyst for cross-coupling of sterically hindered chlorides.

Mechanism: The "PEPPSI" (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) design uses a pyridine ligand as a "throw-away" stabilizer. The bulky 2-fluorophenyl wingtip on the NHC provides the steric bulk necessary for reductive elimination.

Protocol:

-

Reagents: Imidazolium salt (from Protocol 1.1),

, -

Mix: Combine Imidazolium salt (1.0 eq),

(1.0 eq), and -

Solvent: Add Pyridine (as solvent and ligand).[1]

-

Reaction: Heat to 80°C for 16 hours with vigorous stirring. The mixture will turn orange/yellow.

-

Workup: Cool to RT. Dilute with DCM. Filter through a pad of Celite to remove inorganic salts (

, excess carbonate). -

Precipitation: Concentrate the filtrate and add Pentane to precipitate the yellow complex:

.

Data Table 1: Reaction Critical Parameters (Pd-NHC)

| Parameter | Condition | Scientific Rationale |

| Temperature | 80°C | Sufficient to deprotonate C2-H but prevents Pd-black formation. |

| Base | Weak base sufficient for imidazolium deprotonation in pyridine. | |

| Atmosphere | Air (Robust) | Pd(II) NHC complexes are generally air-stable; |

| Yield | 75-85% | High efficiency due to the stability of the Pd-Carbene bond. |

Scenario B: Cyclometallated Iridium(III) Photoredox Catalyst

Application: Blue-light photocatalysis. The fluorine substituent stabilizes the HOMO, increasing the excited state oxidation potential (

Target Structure:

Protocol (Ag-Transmetallation Route):

-

Silver Carbene Formation:

-

React Imidazolium salt (Protocol 1.[1]1) with

(0.6 eq) in DCM at RT for 4 hours in the dark. -

Result: Formation of

.

-

-

Transmetallation to Iridium:

-

Add

(0.5 eq relative to carbene) to the in-situ silver carbene solution. -

Heat to reflux (40°C) for 12 hours.

-

The solution changes color (yellow to orange/red) as the Carbene-Ir bond forms.

-

-

Ligand Exchange (Optional):

-

To form a photoredox active species, displace COD with bipyridine (bpy) or phenylpyridine (ppy) ligands under CO atmosphere or thermal conditions depending on the desired coordination sphere.

-

Part 4: Visualization & Logic

Diagram 1: Synthesis & Activation Workflow

This diagram illustrates the critical path from the raw building block to the active catalytic species.

Caption: Synthesis workflow transforming the neutral ligand into an active NHC precursor for Palladium and Iridium catalysts.

Diagram 2: Steric & Electronic Logic of the Ligand

Understanding why this ligand works is crucial for experimental design.

Caption: Mechanistic impact of the 2-fluorophenyl substituent on catalyst stability and selectivity.

Part 5: References & Validation

The protocols described above are synthesized from authoritative methodologies in organometallic chemistry.

-

Ligand Synthesis & Properties:

-

Palladium NHC (PEPPSI) Methodology:

-

Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active Catalyst for the Kumada–Tamao–Corriu Cross-Coupling Reaction." Chemistry – A European Journal, 2006. (Foundational protocol adapted for this ligand).

-

Sigma-Aldrich. "NHC-based Palladium Catalysts Application Note." (Validation of the Pyridine-enhanced protocol). Link

-

-

Iridium Photoredox & Cyclometallation:

-

Gao, T. B., et al. "Cyclometalated Ir(III) complexes... photocatalytic activity for hydrogen evolution." Dalton Transactions, 2017. (Demonstrates Ir-imidazole complexation). Link

-

Mao, Z., et al.[2] "Fluorinated cyclometalated iridium(iii) complexes as mitochondria-targeted theranostic anticancer agents."[3] Dalton Transactions, 2017. (Validates the effect of fluorine on Ir complexes). Link

-

Disclaimer: These protocols involve the use of transition metals and alkylating agents.[4] Standard safety procedures for handling heavy metals and air-sensitive compounds (Schlenk line techniques) must be observed.

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. Cyclometalated iridium(III) complexes combined with fluconazole: antifungal activity against resistant C. albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fluorinated cyclometalated iridium(iii) complexes as mitochondria-targeted theranostic anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. NHC-based Palladium Catalysts [sigmaaldrich.com]

Application Note: Microwave-Assisted Synthesis of 1-(2-Fluorophenyl)-1H-imidazole

Executive Summary

This protocol details the high-efficiency synthesis of 1-(2-Fluorophenyl)-1H-imidazole utilizing microwave-assisted Copper-catalyzed N-arylation (Ullmann-type coupling). Unlike traditional thermal reflux methods that require high temperatures (140°C+) and prolonged reaction times (24–48 hours), this microwave protocol achieves quantitative conversion in under 30 minutes at 110°C.

The target scaffold is a critical pharmacophore in medicinal chemistry, serving as a precursor for antifungal agents (e.g., fluconazole analogs) and specific cytochrome P450 inhibitors. The presence of the ortho-fluorine substituent introduces steric strain and electronic deactivation, making this transformation a benchmark for testing catalytic efficiency.

Reaction Mechanism & Rationale

The synthesis proceeds via a Copper(I)-catalyzed nucleophilic aromatic substitution , facilitated by a chelating ligand. The microwave irradiation provides direct dielectric heating to the polar solvent (DMSO), ensuring rapid and uniform energy transfer that overcomes the activation energy barrier imposed by the sterically hindered ortho-fluorine atom.

Mechanistic Pathway

The reaction follows a modified Ullmann-Goldberg catalytic cycle:

-

Ligation: Formation of the active catalytic species [L-Cu(I)-X].

-

Oxidative Addition: Insertion of Cu(I) into the C-I bond of 1-fluoro-2-iodobenzene.

-

Ligand Exchange: Displacement of the halide by the deprotonated imidazole (facilitated by the base).

-

Reductive Elimination: Formation of the C-N bond and regeneration of the Cu(I) catalyst.

Mechanistic Diagram

Figure 1: Catalytic cycle for the Copper-catalyzed N-arylation of imidazole.

Experimental Protocol

Materials and Reagents

-

Substrate A: Imidazole (Reagent Grade, 99%)

-

Substrate B: 1-Fluoro-2-iodobenzene (98%)

-

Catalyst: Copper(I) Iodide (CuI) (99.999% trace metals basis)

-

Ligand: L-Proline (99%) or trans-4-Hydroxy-L-proline

-

Base: Potassium Carbonate (K₂CO₃), anhydrous (granular)

-

Solvent: Dimethyl Sulfoxide (DMSO), anhydrous

-

Internal Standard: 1,3,5-Trimethoxybenzene (for NMR yield determination)

Equipment Configuration

-

Reactor: Single-mode Microwave Synthesizer (e.g., CEM Discover 2.0 or Biotage Initiator+).

-

Vessel: 10 mL or 35 mL pressure-rated glass vial with silicone/PTFE septum cap.

-

Stirring: Magnetic stir bar (high-field coupling recommended).

Step-by-Step Procedure

Step 1: Pre-Reaction Assembly

-

In a 10 mL microwave vial, add Imidazole (68 mg, 1.0 mmol).

-

Add K₂CO₃ (276 mg, 2.0 mmol). Note: Grind base to a fine powder to enhance surface area.

-

Add CuI (19 mg, 0.1 mmol, 10 mol%) and L-Proline (23 mg, 0.2 mmol, 20 mol%).

-

Add a magnetic stir bar.

-

Seal the vial and purge with Argon or Nitrogen for 30 seconds.

-

Inject 1-Fluoro-2-iodobenzene (266 mg, 1.2 mmol) and DMSO (2.0 mL) through the septum.

Step 2: Microwave Irradiation Program the microwave reactor with the following parameters:

-

Control Mode: Standard (Fixed Temperature)

-

Temperature: 110 °C

-

Ramp Time: 2:00 minutes

-

Hold Time: 20:00 minutes

-

Pressure Limit: 250 psi (17 bar)

-

Power: Dynamic (Max 150 W)

-

Stirring: High

Step 3: Work-up and Purification

-

Cool the reaction mixture to room temperature (using compressed air cooling feature of the reactor).

-

Dilute the mixture with Ethyl Acetate (EtOAc) (20 mL) and water (20 mL).

-

Filter through a Celite® pad to remove copper salts.

-

Wash the organic layer with brine (2 x 15 mL) to remove DMSO.

-

Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Flash column chromatography (Silica gel, Hexane:EtOAc gradient 80:20 to 50:50).

Workflow Diagram

Figure 2: Operational workflow for the microwave synthesis process.

Optimization & Critical Process Parameters (CPP)

The following data summarizes the optimization of reaction conditions. The ortho-fluorine effect requires slightly higher energy input than unsubstituted aryl halides.

| Entry | Catalyst | Ligand | Temp (°C) | Time (min) | Yield (%)* | Notes |

| 1 | CuI | None | 110 | 30 | < 10 | Ligand is essential. |

| 2 | CuI | L-Proline | 80 | 30 | 45 | Incomplete conversion. |

| 3 | CuI | L-Proline | 110 | 10 | 78 | Good rate. |

| 4 | CuI | L-Proline | 110 | 20 | 94 | Optimal Condition. |

| 5 | Cu₂O | Phenanthroline** | 110 | 20 | 92 | Alternative system effective. |

| 6 | CuI | L-Proline | 140 | 20 | 88 | Minor decomposition observed. |

*Isolated yields. **Ligand: 4,7-Dimethoxy-1,10-phenanthroline.[1][2]

Self-Validating Checks:

-

Color Change: The reaction mixture typically transitions from a light green/blue suspension to a dark brown/blue solution upon completion. A persistent bright green color may indicate catalyst oxidation (inactive Cu(II)).

-

Pressure Monitoring: A sudden pressure spike (>100 psi) indicates decomposition or solvent superheating. The reaction should be aborted.

Characterization Data

1-(2-Fluorophenyl)-1H-imidazole

-

Physical State: Pale yellow oil / low-melting solid.

-

¹H NMR (400 MHz, CDCl₃): δ 7.82 (s, 1H, N-CH-N), 7.45 (td, J = 7.8, 1.5 Hz, 1H), 7.38 – 7.28 (m, 2H), 7.26 – 7.20 (m, 3H), 7.18 (s, 1H).

-

Note: The proton at the C2 position of imidazole (7.82 ppm) is diagnostic.

-

-

¹⁹F NMR (376 MHz, CDCl₃): δ -125.4 (m).

-

MS (ESI): Calculated for C₉H₇FN₂ [M+H]⁺: 163.06; Found: 163.10.

Safety & Handling

-

Pressurized Vessels: Always use vessels rated for the specific microwave unit. Do not exceed the volume limits (typically 2/3 full).

-

Chemical Hazards: 1-Fluoro-2-iodobenzene is an irritant. DMSO penetrates skin rapidly, carrying dissolved contaminants. Wear nitrile gloves and safety glasses.

-

HF Generation: While unlikely under these basic conditions, thermal decomposition of fluorinated aromatics can release trace HF. Open vessels in a fume hood.

References

-

Chen, H., Wang, D., Wang, X., Huang, W., Cai, Q., & Ding, K. (2010).[3] Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles.[1][2][3][4] Synthesis, 2010(09), 1505-1511.

-

Altman, R. A., & Buchwald, S. L. (2006). Cu-Catalyzed N-Arylation of Imidazoles and Benzimidazoles.[1][2][4] The Journal of Organic Chemistry, 72(16), 6190–6199.

-

Biotage Application Note. Microwave-Assisted Synthesis of N-Aryl Imidazoles.

-

Kadu, V. D., et al. (2018).[5] Synthesis of 1,2,4-Trisubstituted-(1H)-imidazoles.[6] ACS Omega.

Sources

- 1. Copper-catalyzed N-arylation of imidazoles and benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Imidazole synthesis [organic-chemistry.org]

Synthesis of N-heterocyclic carbene precursors from 1-(2-Fluorophenyl)-1H-imidazole

Focus: 1-(2-Fluorophenyl)-3-Alkylimidazolium Salts

Executive Summary

This guide details the synthesis of N-heterocyclic carbene (NHC) precursors derived from 1-(2-fluorophenyl)-1H-imidazole . Unlike standard N-aryl substituents (e.g., Mesityl, Dipp), the ortho-fluorinated phenyl group introduces unique electronic and steric properties. The high electronegativity of fluorine lowers the

Chemical Context & Design Logic

The synthesis of the imidazolium salt involves the quaternization of the N3-nitrogen of the imidazole ring.

-

Substrate Challenge: The 1-(2-fluorophenyl) group is electron-withdrawing (inductive effect,

). This reduces the nucleophilicity of the N3-nitrogen compared to N-alkyl imidazoles, often requiring higher reaction temperatures or more active alkylating agents. -

The "Fluorine Flag": The presence of the

F nucleus provides a built-in NMR handle. Monitoring the chemical shift perturbation of the fluorine signal is a highly sensitive method for tracking reaction progress and purity, far superior to

Experimental Protocol: Quaternization

Materials & Reagents

| Reagent | Role | Equiv. | Notes |

| 1-(2-Fluorophenyl)-1H-imidazole | Substrate | 1.0 | Starting material (solid/oil). |

| Alkyl Halide (R-X) | Electrophile | 1.1 - 1.2 | MeI, EtBr, or BnBr. Carcinogen. |

| Acetonitrile (MeCN) | Solvent | - | High dielectric constant; solubilizes reactants. |

| Diethyl Ether (Et₂O) | Anti-solvent | - | Used for precipitation/washing. |

| Toluene | Alt. Solvent | - | Allows direct precipitation of product at reflux. |

Workflow Diagram

Figure 1: Step-by-step workflow for the synthesis of the imidazolium precursor.

Step-by-Step Methodology

Method A: Acetonitrile Route (Recommended for Methyl/Ethyl Iodide)

-

Setup: Flame-dry a Schlenk flask or heavy-walled pressure vial equipped with a magnetic stir bar. Flush with Nitrogen or Argon.

-

Dissolution: Add 1-(2-fluorophenyl)-1H-imidazole (1.0 equiv) and anhydrous Acetonitrile (concentration ~0.5 – 1.0 M).

-

Addition: Add the Alkyl Iodide (1.2 equiv) dropwise via syringe.

-

Caution: Methyl Iodide (MeI) is volatile and highly toxic. Use a fume hood.

-

-

Reaction: Seal the vessel and heat to 60–80°C for 12–24 hours.

-

Note: The electron-deficient nature of the aryl ring may slow kinetics compared to N-methylimidazole.

-

-

Workup:

-

Isolation: Filter the white/off-white solid under inert atmosphere (if very hygroscopic) or air (if stable). Wash extensively with Et₂O to remove unreacted starting material.

-

Drying: Dry under high vacuum (0.1 mbar) at 50°C for 6 hours to remove trace solvent and moisture.

Method B: Toluene Route (Recommended for Benzyl Bromides/Chlorides)

-

Reaction: Dissolve the imidazole in anhydrous Toluene . Add the alkyl halide (1.1 equiv).

-

Reflux: Heat to reflux (110°C). The product is ionic and insoluble in non-polar toluene; it will precipitate as an oil or solid during the reaction.

-

Isolation: Cool to RT. Decant the supernatant toluene. Wash the residue with hexanes or ether.

-

Crystallization: If the product oils out, dissolve in a minimum amount of hot MeCN or CH₂Cl₂ and add Et₂O dropwise until cloudy. Store at -20°C.

Analytical Validation & Quality Control

The 1-(2-fluorophenyl) moiety serves as an internal probe.

| Technique | Observation | Diagnostic Value |

| Downfield shift of C2-H (N-CH-N) | The acidic proton at C2 usually shifts from ~7.8 ppm (neutral) to 9.5–10.5 ppm (cationic). | |

| Shift of ortho-F signal | The fluorine signal will shift significantly (typically 3–5 ppm downfield ) upon quaternization due to the increased positive charge on the ring system. | |

| Crystallography | Anion Position | X-ray often reveals H-bonding between the C2-H and the halide anion, or weak C-F interactions. |

Critical Purity Check: Ensure the absence of free imidazole starting material. In catalysis, free imidazole can act as a catalyst poison or competitive ligand.

-

Test:

F NMR integration. The starting material and product will have distinct F-peaks.

Application: Metallation Pathways

Once the salt is synthesized, it serves as the NHC precursor.[3]

Figure 2: Activation pathways for the fluorinated NHC precursor.

Why this ligand? In Gold(I) catalysis, the 2-fluorophenyl group has been shown to increase the Lewis acidity of the gold center compared to the non-fluorinated phenyl analog, enhancing activity in alkyne activation reactions [1].

Troubleshooting & Storage

-

Hygroscopicity: Imidazolium halides (especially iodides) can be hygroscopic. If the product becomes a "goo," dissolve in CH₂Cl₂, dry over MgSO₄, filter, and re-precipitate. Store in a desiccator or glovebox.

-

Color: The product should be white or pale yellow. Dark brown/orange indicates iodine liberation (oxidation). Recrystallize from MeCN/Et₂O if this occurs.

-

Anion Exchange: If the halide interferes with catalysis, perform an anion metathesis to the tetrafluoroborate (

) or hexafluorophosphate (

References

-

Influence of Fluorine Substituents on Electronic Properties

-

Comparison of fluorinated vs.

-accepting abilities (77Se NMR studies).[4] -

Source:

-

-

Synthesis of Imidazolium Salts (General Protocols)

- Standard protocols for alkyl

-

Source:

-

Applications in Catalysis (Pd/Ni)

-

Applications in Radiofluorination